![molecular formula C17H18F3N3O3 B2755838 N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethoxy)benzamide CAS No. 2034321-72-5](/img/structure/B2755838.png)
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethoxy)benzamide
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Description
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C17H18F3N3O3 and its molecular weight is 369.344. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research on pyrazole derivatives emphasizes the importance of these compounds in the development of novel materials and chemical entities. For instance, studies on energetic multi-component molecular solids involving tetrafluoroterephthalic acid and N-containing heterocycles highlight the role of strong hydrogen bonds and weak intermolecular interactions in assembling molecules into larger architectures. Such compounds are characterized by their supramolecular assembly facilitated by N–H⋯O, O–H⋯O, and C–H⋯F hydrogen bonds, crucial for forming higher-order structures (Wang et al., 2014).
Catalytic Properties and Chemical Transformations
Pyrazole derivatives are also explored for their catalytic properties and potential in facilitating chemical transformations. For example, the catalyst-free synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through 1,3-dipolar cycloaddition demonstrates the versatility of pyrazole compounds in organic synthesis, offering a rapid and efficient method for generating novel compounds under mild conditions (Liu et al., 2014).
Antimicrobial and Antiviral Activity
The synthesis of benzamide-based 5-aminopyrazoles and their derivatives has shown remarkable antiavian influenza virus activity, underscoring the potential of pyrazole compounds in developing antiviral agents. These compounds exhibit significant antiviral activities against bird flu influenza (H5N1), highlighting their importance in medicinal chemistry and drug discovery (Hebishy et al., 2020).
Molecular Interaction and Drug Design
In the realm of drug design, the molecular interaction of pyrazole derivatives with biological targets is of paramount importance. Studies on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor offer insights into the structural basis of receptor-ligand interactions, aiding the development of selective antagonists for therapeutic applications (Shim et al., 2002).
properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c18-17(19,20)26-14-6-4-12(5-7-14)16(24)22-13-9-21-23(10-13)11-15-3-1-2-8-25-15/h4-7,9-10,15H,1-3,8,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXIYEDLRJSLMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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